molecular formula C9H12BrNO2S B13322969 Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate

Cat. No.: B13322969
M. Wt: 278.17 g/mol
InChI Key: PHSPDHKXJJFTPF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position, a tert-butyl group at the fifth position, and a carboxylate ester group at the fourth position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the thiazole ring can be obtained.

    Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound can be used in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the tert-butyl group can influence the compound’s binding affinity and specificity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-tert-butyl-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Methyl 2-bromo-5-tert-butyl-1,3-oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate is unique due to the combination of the bromine atom, tert-butyl group, and carboxylate ester group on the thiazole ring. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3

InChI Key

PHSPDHKXJJFTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)Br)C(=O)OC

Origin of Product

United States

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